molecular formula C17H19N3O B11137365 1-[4-(3-methylphenoxy)butyl]-1H-benzotriazole

1-[4-(3-methylphenoxy)butyl]-1H-benzotriazole

Cat. No.: B11137365
M. Wt: 281.35 g/mol
InChI Key: GBJCDZDGJVGTBO-UHFFFAOYSA-N
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Description

1-[4-(3-methylphenoxy)butyl]-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis. This specific compound features a benzotriazole core linked to a butyl chain substituted with a 3-methylphenoxy group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-methylphenoxy)butyl]-1H-benzotriazole typically involves the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Butyl Chain: The butyl chain can be introduced via a nucleophilic substitution reaction using an appropriate butyl halide.

    Introduction of the 3-Methylphenoxy Group: The final step involves the etherification of the butyl chain with 3-methylphenol under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-methylphenoxy)butyl]-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzotriazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced benzotriazole derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

1-[4-(3-methylphenoxy)butyl]-1H-benzotriazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(3-methylphenoxy)butyl]-1H-benzotriazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or oxidative stress, contributing to its bioactivity.

Comparison with Similar Compounds

    1-[4-(3-methylphenoxy)butyl]-1H-imidazole: Shares a similar structure but with an imidazole core instead of benzotriazole.

    1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole: Similar structure with a benzimidazole core.

    1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-ylmethanol: A derivative with an additional hydroxymethyl group.

Uniqueness: 1-[4-(3-methylphenoxy)butyl]-1H-benzotriazole stands out due to its specific benzotriazole core, which imparts unique chemical stability and reactivity. Its combination of a butyl chain and 3-methylphenoxy group further enhances its versatility in various applications.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

1-[4-(3-methylphenoxy)butyl]benzotriazole

InChI

InChI=1S/C17H19N3O/c1-14-7-6-8-15(13-14)21-12-5-4-11-20-17-10-3-2-9-16(17)18-19-20/h2-3,6-10,13H,4-5,11-12H2,1H3

InChI Key

GBJCDZDGJVGTBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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